molecular formula C22H14N2O3S B2622725 (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-54-8

(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2622725
CAS No.: 361173-54-8
M. Wt: 386.43
InChI Key: AMRDEXJZHBFMFG-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H14N2O3S and its molecular weight is 386.43. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3S3C_{24}H_{22}N_{4}O_{3}S_{3} with a molecular weight of 510.65 g/mol. The compound features a chromene backbone, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of chromone derivatives, including this compound, typically involves multi-step organic reactions. The synthesis may include the formation of the chromone nucleus followed by the introduction of the thiazole moiety through condensation reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A series of chromone carboxamide derivatives were evaluated for their cytotoxic activity against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines using the MTT assay. Among these compounds, several exhibited an IC50 range between 0.9 to 10 μM, indicating potent anticancer properties .
CompoundCell LineIC50 (μM)
Compound AMCF-70.9
Compound BOVCAR5.6
Compound CHCT-11610

The mechanism by which this compound exerts its effects may involve:

  • Apoptosis Induction : Many chromone derivatives have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
  • Inhibition of Key Enzymes : Studies indicate that some derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammation and cancer progression .

Anti-inflammatory Activity

Chromone derivatives have also been studied for their anti-inflammatory properties. Research indicates that certain compounds can act as inhibitors of 5-lipoxygenase, contributing to reduced inflammation .

Case Studies

  • Evaluation against Breast Cancer : A specific study focused on the evaluation of chromone derivatives against MCF-7 cells revealed that compounds with specific substituents showed enhanced cytotoxicity compared to others lacking those features .
  • In Vivo Studies : Further investigations into the in vivo effects of these compounds are necessary to confirm their potential therapeutic benefits and safety profiles.

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c1-24-16-11-10-13-6-2-3-7-14(13)20(16)28-22(24)23-21(26)19-12-17(25)15-8-4-5-9-18(15)27-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRDEXJZHBFMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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